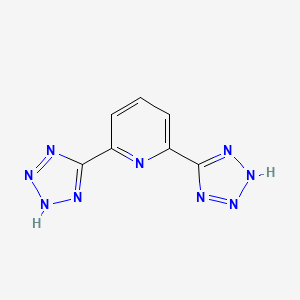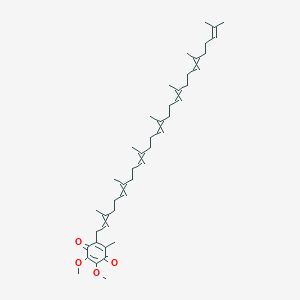
2,6-Bis(tetrazolyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(2H-tetrazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two tetrazole groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(2H-tetrazol-5-yl)pyridine typically involves the reaction of 2,6-pyridinedicarbonitrile with sodium azide in the presence of ammonium chloride and lithium chloride in anhydrous dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then cooled, and the product is precipitated by acidification with hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for 2,6-bis(2H-tetrazol-5-yl)pyridine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2,6-bis(2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The tetrazole groups can participate in nucleophilic substitution reactions.
Coordination Reactions: The compound can form coordination complexes with transition metals, which are of interest in materials science and catalysis.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the tetrazole groups.
Ammonium Chloride and Lithium Chloride: Facilitate the formation of the tetrazole rings.
Dimethylformamide (DMF): A solvent that provides a suitable medium for the reaction.
Major Products Formed
The primary product of interest is 2,6-bis(2H-tetrazol-5-yl)pyridine itself. depending on the reaction conditions and reagents used, various coordination complexes and substituted derivatives can also be synthesized.
科学的研究の応用
2,6-bis(2H-tetrazol-5-yl)pyridine has several scientific research applications:
作用機序
The mechanism of action of 2,6-bis(2H-tetrazol-5-yl)pyridine primarily involves its ability to coordinate with metal ions. The tetrazole groups and the pyridine ring provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can then participate in various catalytic and biological processes, depending on the metal ion and the specific application .
類似化合物との比較
Similar Compounds
2,5-bis(2H-tetrazol-5-yl)pyridine: Similar structure but with tetrazole groups at the 2 and 5 positions.
2-(1H-tetrazol-5-yl)pyridine: Contains a single tetrazole group at the 2 position.
2,6-bis(benzimidazol-2-yl)pyridine: Features benzimidazole groups instead of tetrazole groups.
Uniqueness
2,6-bis(2H-tetrazol-5-yl)pyridine is unique due to the presence of two tetrazole groups at the 2 and 6 positions, which enhances its ability to form stable coordination complexes. This structural feature makes it particularly valuable in materials science and catalysis applications.
特性
分子式 |
C7H5N9 |
|---|---|
分子量 |
215.18 g/mol |
IUPAC名 |
2,6-bis(2H-tetrazol-5-yl)pyridine |
InChI |
InChI=1S/C7H5N9/c1-2-4(6-9-13-14-10-6)8-5(3-1)7-11-15-16-12-7/h1-3H,(H,9,10,13,14)(H,11,12,15,16) |
InChIキー |
JNFNAWKHINCFOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C2=NNN=N2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13979532.png)




![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)
![Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B13979583.png)


![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)


